molecular formula C19H21N3O B11015767 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone

Cat. No.: B11015767
M. Wt: 307.4 g/mol
InChI Key: SUHCKCRIYNCIDX-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-ETHANONE is a complex organic compound that features both pyrrole and beta-carboline moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Moiety: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Beta-Carboline Moiety: This can be synthesized via the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone.

    Coupling of the Two Moieties: The final step involves coupling the pyrrole and beta-carboline structures through a suitable linker, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions could occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

Due to the presence of the beta-carboline moiety, the compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

Industry

The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, in a biological setting, the compound might interact with specific enzymes or receptors, modulating their activity. The beta-carboline moiety is known to interact with the central nervous system, potentially affecting neurotransmitter pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-PROPANONE: Similar structure with a different linker.

    2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-BUTANONE: Another similar structure with a longer linker.

Uniqueness

The specific combination of the pyrrole and beta-carboline moieties in 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-(1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL)-1-ETHANONE may confer unique properties, such as enhanced biological activity or specific chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone

InChI

InChI=1S/C19H21N3O/c1-13-7-8-14(2)22(13)12-19(23)21-10-9-16-15-5-3-4-6-17(15)20-18(16)11-21/h3-8,20H,9-12H2,1-2H3

InChI Key

SUHCKCRIYNCIDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)N2CCC3=C(C2)NC4=CC=CC=C34)C

Origin of Product

United States

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